molecular formula C9H17B B3166483 1-Bromo-4-propylcyclohexane CAS No. 91175-02-9

1-Bromo-4-propylcyclohexane

Cat. No. B3166483
Key on ui cas rn: 91175-02-9
M. Wt: 205.13 g/mol
InChI Key: KZCKOVSBURQMDH-UHFFFAOYSA-N
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Patent
US05238599

Procedure details

142 g (1.0 mol) of trans-4-propylcyclohexanol was stirred at room temperature and 136 g (0.5 mol) of PBr3 was added drop-wise. The reaction was exothermic and reached about 80° C. The product of the reaction was stirred over a hot water bath at 70° C. for 1 hour, cooled to room temperature, and poured into ice water to decompose the excess PBr3. The oily layer was separated out and the aqueous layer was extracted with chloroform. The oily layers were combined and washed with water. The chloroform was distilled off the washed mixture. The oily residue was distilled in a vacuum (b.p. 97° C./14 mmHg) to yield 180 g (0.88 mol) of 4-propyl-1-bromocyclohexane.
Quantity
142 g
Type
reactant
Reaction Step One
Name
Quantity
136 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C@H:4]1[CH2:9][CH2:8][C@H:7](O)[CH2:6][CH2:5]1)[CH2:2][CH3:3].P(Br)(Br)[Br:12]>>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH:7]([Br:12])[CH2:6][CH2:5]1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
142 g
Type
reactant
Smiles
C(CC)[C@@H]1CC[C@H](CC1)O
Step Two
Name
Quantity
136 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The product of the reaction was stirred over a hot water bath at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached about 80° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The oily layer was separated out
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off the washed mixture
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled in a vacuum (b.p. 97° C./14 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C1CCC(CC1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.88 mol
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 176%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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